molecular formula C15H24N4O3 B10962452 N-(4-tert-butylcyclohexyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(4-tert-butylcyclohexyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10962452
M. Wt: 308.38 g/mol
InChI Key: QFAMAPYRVQGWAX-UHFFFAOYSA-N
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Description

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexyl ring, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 4-tert-butylcyclohexanol, which is then converted to 4-tert-butylcyclohexyl acetate through catalytic hydrogenation and acetylation . The resulting acetate is then subjected to further reactions to introduce the nitro and pyrazole groups, ultimately forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and cyclohexyl groups contribute to the compound’s stability and lipophilicity, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)10-5-7-11(8-6-10)16-14(20)13-12(19(21)22)9-18(4)17-13/h9-11H,5-8H2,1-4H3,(H,16,20)

InChI Key

QFAMAPYRVQGWAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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